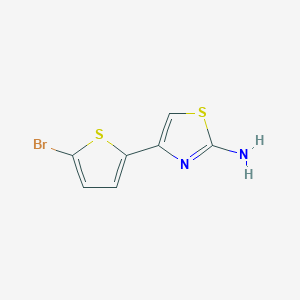

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHPDCFNLBMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956282 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-14-4 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS number 34801-14-4

An In-Depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS: 34801-14-4)

A Privileged Scaffold for Modern Drug Discovery

Introduction

This compound, identified by CAS number 34801-14-4, is a heterocyclic compound that stands at the intersection of two critically important pharmacophores in medicinal chemistry: the 2-aminothiazole ring and the thiophene nucleus.[1][2] This molecule is not merely an inert chemical but a versatile and highly valued building block for the synthesis of novel therapeutic agents. The 2-aminothiazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Derivatives of this scaffold have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities, among others.[1][2][4][5] The incorporation of the bromothiophene moiety further modulates the compound's electronic and lipophilic properties, offering a handle for further chemical modification and potentially enhancing its interaction with specific biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and significant potential of this compound in the landscape of modern pharmacology.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the first step in its rational application in drug design. The key physicochemical descriptors for this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| CAS Number | 34801-14-4 | [6][7][8][9] |

| Molecular Formula | C₇H₅BrN₂S₂ | [9][10] |

| Molecular Weight | 261.16 g/mol | PubChem |

| Monoisotopic Mass | 259.90775 Da | [10] |

| IUPAC Name | 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine | [10] |

| SMILES | C1=C(SC(=C1)Br)C2=CSC(=N2)N | [10] |

| Predicted XlogP | 3.0 | [10] |

Characterization of this compound is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would confirm the presence of protons on the thiophene and thiazole rings, while ¹³C-NMR would identify the carbon skeleton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the N-H stretching of the amine group and C=N and C=C bonds within the heterocyclic rings.

Synthesis Pathway: The Hantzsch Reaction

The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[11] This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the specific synthesis of this compound, the logical precursors are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea.

The overall synthetic workflow can be visualized as a two-step process starting from 1-(5-bromothiophen-2-yl)ethan-1-one.

Caption: Hantzsch synthesis workflow for the target compound.

This method is highly efficient for creating substituted 2-aminothiazoles and is a cornerstone of heterocyclic chemistry.[4][11] The reaction proceeds via nucleophilic attack of the sulfur from thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the stable aromatic thiazole ring.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its potential as a scaffold for developing new drugs. The 2-aminothiazole moiety is present in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.

A Scaffold for Anti-inflammatory and Analgesic Agents

Recent research has shed light on the potent anti-inflammatory and analgesic properties of structurally similar compounds. A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed that these molecules can act as powerful and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][5][12] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is the mechanism of action for well-known drugs like Celecoxib.[1]

The structural similarity of our target compound suggests it is an excellent candidate for developing novel COX-2 inhibitors. The bromo-substituent on the thiophene ring can be used to fine-tune the molecule's binding affinity and selectivity for the COX-2 active site.

Caption: Potential inhibition of the COX-2 pathway.

Broad-Spectrum Biological Potential

Beyond inflammation, the 2-aminothiazole scaffold is a versatile pharmacophore. Various derivatives have been synthesized and evaluated for a wide range of biological activities, including:

-

Anticancer: Thiazole derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[13][14]

-

Antimicrobial: The scaffold is effective against both bacterial and fungal pathogens.[2][14]

-

Antiviral: Notably, some derivatives have shown activity against HIV.[2][4]

-

Neurological Disorders: The 2-aminothiazole structure has been investigated for its potential in treating Alzheimer's disease.[15]

The bromine atom on the thiophene ring also serves as a convenient synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of a diverse library of compounds for high-throughput screening.

Exemplary Experimental Protocols

Protocol 1: Synthesis via Hantzsch Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-(5-bromothiophen-2-yl)ethan-1-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Thiourea

-

Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (Intermediate):

-

Dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-haloketone.

-

-

Synthesis of this compound (Final Product):

-

To a solution of the crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate. A precipitate should form.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure title compound.

-

Conclusion and Future Directions

This compound is a compound of significant strategic importance for drug discovery. Its synthesis is straightforward via the robust Hantzsch reaction, and its structure incorporates two pharmacologically validated scaffolds. Based on strong evidence from analogous structures, this molecule represents a promising starting point for the development of novel anti-inflammatory and analgesic agents, likely acting through the selective inhibition of the COX-2 enzyme.[1][5] Furthermore, its broad biological potential warrants its inclusion in screening libraries for anticancer, antimicrobial, and other therapeutic targets.[2][13] Future research should focus on the synthesis of a diverse library of derivatives by modifying the 2-amino group and by utilizing the bromine atom for cross-coupling reactions, followed by systematic biological evaluation to unlock the full therapeutic potential of this versatile scaffold.

References

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. This compound-景明化工股份有限公司 [echochemical.com]

- 7. 34801-14-4|this compound|BLD Pharm [bldpharm.com]

- 8. 34801-14-4 this compound AKSci W5640 [aksci.com]

- 9. parchem.com [parchem.com]

- 10. PubChemLite - 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (C7H5BrN2S2) [pubchemlite.lcsb.uni.lu]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Introduction: Bridging Thiophene and Thiazole Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(5-bromothiophen-2-yl)thiazol-2-amine represents a compelling amalgamation of two such scaffolds: thiophene and 2-aminothiazole. Thiophene and its derivatives are recognized as vital components in a plethora of FDA-approved drugs, valued for their diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the 2-aminothiazole moiety is a key structural feature in numerous pharmaceuticals, contributing to their therapeutic efficacy.[2][3][4] The conjunction of these two rings, further functionalized with a bromine atom, creates a unique chemical entity with significant potential for modulation of biological targets. The bromine substituent can serve as a key interaction point within a protein binding pocket, potentially enhancing potency and selectivity, or act as a synthetic handle for further chemical elaboration.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers in drug development, as they fundamentally influence a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document will delve into the experimental and theoretical characterization of this molecule, offering both established data and predictive insights based on the extensive knowledge of its constituent chemical motifs.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock upon which successful drug development is built. These properties dictate how the molecule will behave in various experimental and physiological environments.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅BrN₂S₂ | [5] |

| Molecular Weight | 261.16 g/mol | [5] |

| CAS Number | 34801-14-4 | [6][7][8][9] |

| Melting Point | 151 °C | Commercial Supplier Data |

| Boiling Point | Predicted: > 300 °C (decomposes) | Inferred from related high-molecular-weight heterocyclic compounds. |

| Density | 1.796 g/cm³ | Commercial Supplier Data |

| pKa | Predicted: 4.5 - 5.5 | Inferred from the known pKa of 2-aminothiazole (5.36) and the electron-withdrawing nature of the bromothiophenyl substituent.[10][11][12][13] |

| LogP | Predicted: 3.0 | PubChem |

| Appearance | Likely a crystalline solid | Based on the reported melting point and the typical solid-state nature of similar aromatic heterocyclic compounds. |

Expert Insights: The melting point of 151°C suggests a stable crystalline lattice, which is advantageous for purification and handling. The predicted pKa indicates that the 2-amino group on the thiazole ring is the most likely site of protonation under physiological conditions. This is a critical consideration for understanding drug-receptor interactions, as the ionization state of the molecule will influence its ability to form hydrogen bonds and electrostatic interactions. The predicted LogP of 3.0 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with the ability to cross cell membranes.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility assessment in a range of solvents is essential for its practical application in a research setting.

| Solvent | Predicted Solubility | Rationale/Application |

| Water | Poorly soluble | The aromatic and heterocyclic nature, coupled with a LogP of 3.0, suggests limited aqueous solubility. Buffering to a pH below the pKa may improve solubility by protonating the 2-amino group. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial in vitro screening and stock solution preparation. |

| Methanol/Ethanol | Sparingly soluble to soluble | Useful for synthesis workup and purification by recrystallization. |

| Dichloromethane (DCM) | Sparingly soluble | Can be used for extraction and chromatographic purification. |

| Tetrahydrofuran (THF) | Sparingly soluble | A potential solvent for certain chemical reactions. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for experimentally determining the equilibrium solubility of this compound in a given solvent.[14]

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the solution has reached equilibrium with the solid phase.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a vial containing a precise volume of the chosen solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or µM).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis.[15][16][17][18][19] This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. parchem.com [parchem.com]

- 7. 34801-14-4 this compound AKSci W5640 [aksci.com]

- 8. CAS RN 34801-14-4 | Fisher Scientific [fishersci.com]

- 9. 34801-14-4|this compound|BLD Pharm [bldpharm.com]

- 10. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 11. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its combination with other heterocyclic systems, such as thiophene, generates novel molecular architectures with significant therapeutic potential. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a key derivative, 4-(5-Bromothiophen-2-yl)thiazol-2-amine. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of synthesis, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, presenting a self-validating workflow that ensures the highest degree of confidence in structural assignment for regulatory and research applications.

Rationale and Synthetic Strategy

The first principle of structural analysis is to begin with a pure, well-characterized substance. The target molecule is most efficiently prepared via the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[2][3] This pathway involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

The logical precursor, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, is reacted with thiourea. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product. This method is chosen for its high efficiency and the ready availability of starting materials.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a minimal amount of cold ethanol to remove unreacted starting materials.

-

Purification: For analytical purity, the crude product must be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by flash column chromatography on silica gel.[4] Purity is paramount, as residual solvents or starting materials can confound subsequent spectroscopic analysis.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

Before delving into the intricacies of the molecular framework, we must first confirm the elemental composition. HRMS is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to unequivocally determine the molecular formula.

Causality of Technique:

We employ HRMS over standard-resolution MS because the ability to measure mass to four or five decimal places eliminates ambiguity between potential formulas that may have the same nominal mass. For a molecule containing bromine and sulfur, this is particularly critical for validating the presence of these specific heteroatoms.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation: A Self-Validating System

The molecular formula C₇H₅BrN₂S₂ presents two powerful, self-validating isotopic signatures.

-

Bromine Isotopes: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5:49.5 ratio.[5] This results in two molecular ion peaks, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity, providing a clear and unmistakable indicator of a monobrominated compound.[6][7]

-

Sulfur Isotopes: The presence of two sulfur atoms will slightly enhance the [M+2+H]⁺ peak due to the natural abundance of the ³⁴S isotope (4.2%).[5]

Table 1: Predicted HRMS Data for C₇H₅BrN₂S₂

| Ion Species | Calculated Exact Mass (m/z) | Key Isotopic Signature |

| [C₇H₅⁷⁹BrN₂S₂+H]⁺ | 259.9154 | M+H |

| [C₇H₅⁸¹BrN₂S₂+H]⁺ | 261.9134 | M+2+H (Relative Intensity ~97%) |

The observation of this characteristic isotopic pattern, coupled with a measured mass that matches the calculated exact mass to within 5 ppm, provides incontrovertible evidence for the proposed molecular formula.[8]

Functional Group Identification: FT-IR Spectroscopy

FT-IR spectroscopy serves as a rapid and cost-effective method to verify the presence of key functional groups, confirming that the desired chemical transformation has occurred.

Experimental Protocol: ATR FT-IR

-

Place a small amount of the purified solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: Confirming the Structure

The FT-IR spectrum should display characteristic absorption bands that align with the structure of this compound.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |

| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group on the thiazole ring.[2][9] |

| 3150-3050 | C-H Stretch | Aromatic (Thiophene, Thiazole) | Indicates the C-H bonds on the heterocyclic rings. |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Complements the N-H stretching vibration data. |

| 1550-1450 | C=N and C=C Stretch | Thiazole & Thiophene Rings | Confirms the aromatic character and successful formation of the heterocyclic systems.[2][10] |

| 1100-1000 | C-S Stretch | Thiophene & Thiazole Rings | Consistent with the presence of carbon-sulfur bonds within the rings.[2] |

The Cornerstone of Elucidation: NMR Spectroscopy

NMR spectroscopy provides the definitive map of the molecular structure by detailing the precise connectivity of the carbon-hydrogen framework. Our approach is hierarchical, beginning with 1D experiments to generate an initial hypothesis and progressing to 2D experiments for unambiguous confirmation.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: The Initial Proton Map

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound well and shifts the exchangeable amine protons away from other signals.

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans for a good signal-to-noise ratio.

Predicted Data and Interpretation:

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| -NH₂ | ~7.30 | broad singlet | 2H | Exchangeable protons of the primary amine.[11] Its broadness is characteristic. |

| H-4' | ~7.65 | doublet (d) | 1H | Thiophene proton adjacent to the thiazole ring. Deshielded by the thiazole's inductive effect. |

| H-3' | ~7.20 | doublet (d) | 1H | Thiophene proton adjacent to the bromine atom. Coupled to H-4'. |

| H-5 | ~7.15 | singlet (s) | 1H | The lone proton on the thiazole ring. Appears as a singlet due to the absence of adjacent protons. |

The key diagnostic feature is the presence of two doublets in the aromatic region, characteristic of an AX spin system on the thiophene ring, and a sharp singlet for the thiazole proton.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment differentiates them by the number of attached protons. This is a critical cross-validation step.

Experimental Protocol:

-

Using the same sample from the ¹H NMR experiment, acquire a proton-decoupled ¹³C spectrum.

-

Subsequently, run a DEPT-135 experiment.

Predicted Data and Interpretation:

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| C-2 | ~168 | Absent | Quaternary carbon of the aminothiazole group, highly deshielded. |

| C-4 | ~145 | Absent | Quaternary carbon linking the two rings. |

| C-2' | ~142 | Absent | Quaternary carbon of the thiophene ring attached to thiazole. |

| C-4' | ~131 | Positive (CH) | Thiophene methine carbon. |

| C-3' | ~125 | Positive (CH) | Thiophene methine carbon. |

| C-5' | ~115 | Absent | Quaternary carbon bearing the bromine atom. |

| C-5 | ~107 | Positive (CH) | Thiazole methine carbon, typically shielded in 2-aminothiazoles. |

The DEPT-135 spectrum is expected to show three positive signals (CH) and zero negative signals (CH₂ or CH₃), perfectly matching the proposed structure. The remaining four signals in the ¹³C spectrum must therefore be quaternary, a hypothesis we will confirm with 2D NMR.

2D NMR: Unambiguous Connectivity Proof

While 1D spectra provide strong evidence, 2D NMR experiments are essential for irrefutably connecting the pieces of the puzzle.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12]

-

Expected Result: A single, strong cross-peak connecting the signals of the two thiophene protons (H-3' and H-4'). This definitively proves they are on the same ring and adjacent to one another.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached.[13]

-

Expected Result: Three cross-peaks will appear, correlating:

-

H-5 with C-5

-

H-3' with C-3'

-

H-4' with C-4'

-

-

This provides a direct link between the proton and carbon assignments.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structure validation experiment, revealing correlations between protons and carbons that are 2-4 bonds apart. It is this experiment that will unequivocally prove the connection between the thiophene and thiazole rings.[13][14]

Caption: Key inter-ring HMBC correlations confirming connectivity.

Table 5: Diagnostic HMBC Correlations

| Proton | Correlates to Carbon (²J, ³J) | Significance |

| H-5 (Thiazole) | C-2', C-4' (Thiophene) | Crucial Proof: This ³J correlation across the rings definitively establishes that C-4 of the thiazole is bonded to C-2' of the thiophene. |

| H-4' (Thiophene) | C-2', C-5' | Confirms the positions of the quaternary carbons on the thiophene ring. |

| H-3' (Thiophene) | C-2', C-5' | Further validates the thiophene ring assignments. |

The observation of the correlation between the thiazole proton (H-5) and the thiophene carbons (C-2' and C-4') is the final, irrefutable piece of evidence that validates the entire proposed structure.

Conclusion

The structure of this compound is elucidated through a logical and synergistic application of modern analytical techniques. The workflow begins with a controlled synthesis to ensure sample purity. High-resolution mass spectrometry provides an exact molecular formula, validated by the characteristic isotopic patterns of bromine and sulfur. FT-IR spectroscopy confirms the presence of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the diagnostic inter-ring correlations observed in the HMBC spectrum, provides an unambiguous and complete assignment of the molecular architecture. This multi-faceted, self-validating approach ensures the highest level of structural integrity required for advanced research and drug development.

References

- Universal Print. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.

- Wiley-VCH. (2007). Supporting Information.

- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Cambridge Open Engage.

- Ghasemi, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane.

- PubChem. (n.d.). 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.

- Wikipedia. (n.d.). Mass spectral interpretation.

- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- University of Wisconsin. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universalprint.org [universalprint.org]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. whitman.edu [whitman.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. savemyexams.com [savemyexams.com]

- 8. PubChemLite - 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (C7H5BrN2S2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. emerypharma.com [emerypharma.com]

The Biological Activity of Bromothiophene-Containing Thiazoles: Synthesis, Mechanisms, and Therapeutic Potential

An In-Depth Technical Guide:

Abstract

The confluence of thiophene and thiazole rings within a single molecular scaffold has given rise to a class of heterocyclic compounds with profound and diverse biological activities. The incorporation of a bromine atom onto the thiophene moiety further modulates the electronic and steric properties, often enhancing therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of bromothiophene-containing thiazoles. We will delve into their validated applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, mechanistic diagrams, and structure-activity relationship data. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

The Bromothiophene-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and sulfur-containing rings being particularly prominent.[1][2] The thiazole ring, a five-membered heterocycle with nitrogen and sulfur, is a key component in numerous approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[3][4] Similarly, the thiophene ring, a sulfur-containing analog of benzene, is present in anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[5]

The strategic combination of these two rings into a single molecule, particularly with the addition of a bromine substituent, creates a scaffold with unique properties. The bromine atom acts as a potent directing group in further synthetic modifications and can engage in halogen bonding, a crucial interaction for enhancing binding affinity to biological targets. This guide explores the tangible outcomes of this molecular design across key therapeutic areas.

Anticancer Activity: Targeting Proliferation and Metastasis

Bromothiophene-thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against various cancer cell lines, particularly breast cancer (MCF-7).[3][6] Their mechanism often involves the targeted inhibition of key signaling pathways that regulate cell growth, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases critical for tumor angiogenesis and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] By blocking the VEGFR-2 signaling cascade, these molecules can disrupt the formation of new blood vessels that tumors rely on for growth.

Furthermore, many thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7] This is often accompanied by cell cycle arrest at the G1/S phase, preventing the cancer cells from replicating their DNA and dividing.[1][7] Some compounds also target fascin, an actin-bundling protein whose expression is closely linked to tumor progression and metastasis, thereby inhibiting cancer cell migration and invasion.[8]

Diagram 1: VEGFR-2 Inhibition Pathway

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Assessment of Cytotoxicity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Several bromothiophene-thiazole derivatives have demonstrated impressive IC₅₀ values, some surpassing established chemotherapy drugs.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |

| Thiazole-Thiophene | MCF-7 | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 | [3] |

| Benzylidene hydrazinyl-thiazole | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |

| Benzylidene hydrazinyl-thiazole | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (bromothiophene-thiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Frontline Defense Against Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of antimicrobials with novel mechanisms of action.[9] Thiophene and thiazole derivatives have shown significant promise, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Mechanism of Action: DNA Gyrase Inhibition

While multiple mechanisms may be at play, a key target for thiazole-based antimicrobials is DNA gyrase (GyrB).[9] This essential bacterial enzyme controls the topological state of DNA during replication. Its inhibition disrupts DNA synthesis, leading to bacterial cell death. This target is attractive as it is distinct from those of many existing antibiotic classes, reducing the likelihood of cross-resistance.[9]

Spectrum of Activity and Efficacy

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. Bromothiophene-thiazoles have demonstrated potent activity against a range of clinically relevant microbes.

| Compound Class | Organism | Strain | MIC (µg/mL) | Source |

| Thiophene-Benzothiazole | S. aureus | (Gram +) | 3.125 | [10] |

| Thiazole-Pyrazoline | E. coli | (Gram -) | - | |

| Thiazole-Benzothiazole | A. fumigatus | (Fungus) | 6.25 | [10] |

| 4-(4-bromophenyl)-thiazol-2-amine | Various | - | Comparable to Norfloxacin | [9] |

Diagram 2: Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial compound screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test organism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the stock test compound (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness), as compared to the growth control (well 11).

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation underlies numerous diseases, and while non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, they often carry significant gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[5] Bromothiophene-thiazole derivatives have shown potential as selective COX-2 inhibitors, offering a safer therapeutic profile.[12][13]

Mechanism of Action: The Arachidonic Acid Pathway

The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during an inflammatory response. Selective inhibition of COX-2 reduces the production of inflammatory prostaglandins (like PGE₂) without affecting the protective functions of COX-1.[13]

Diagram 3: Arachidonic Acid Pathway and COX Inhibition

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocol: PGE₂ Production in LPS-Stimulated Macrophages

This assay directly measures the product of COX-2 activity in an inflammatory cell model.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a potent inducer of COX-2 expression. The amount of PGE₂ released into the culture medium is then quantified, typically by an Enzyme Immunoassay (EIA). A reduction in PGE₂ levels in the presence of a test compound indicates COX inhibition.[12]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 24-well plate and grow to ~80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds (or a known COX-2 inhibitor like NS-398 as a positive control) for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and COX-2 expression.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial Prostaglandin E₂ EIA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the PGE₂ levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Synthesis of Bromothiophene-Thiazole Scaffolds

The exploration of this scaffold's biological potential relies on robust and versatile synthetic strategies. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, which can then be functionalized.[2]

Core Synthetic Strategy

A common and effective route involves a two-step process:

-

Hantzsch Thiazole Synthesis: An α-haloketone (derived from a thiophene starting material) is condensed with a thioamide-containing compound (e.g., thiourea) to form the thiazole ring.[2][14]

-

Electrophilic Bromination: The resulting thiophene-thiazole core is brominated, typically using N-Bromosuccinimide (NBS), to install the bromine atom at a specific position on the thiophene ring.[15]

Diagram 4: General Synthetic Pathway

Caption: A common synthetic route to bromothiophene-thiazoles.

Experimental Protocol: Synthesis of a Bromothiophene-Thiazole

This protocol is adapted from the synthesis of 5-(5-Bromo-3-hexylthiophen-2-yl)-2-(3-hexylthiophen-2-yl)-1,3-thiazole.[15]

Step 1: Synthesis of the Thiophene-Thiazole Core (Hantzsch Reaction or equivalent) (Note: This is a generalized step as the specific precursor synthesis can vary. The key is to obtain the non-brominated thiophene-thiazole core, such as 2,5-Bis(3-hexylthiophen-2-yl)-1,3-thiazole.)

Step 2: Bromination of the Thiophene Ring

-

Dissolution: Dissolve the thiophene-thiazole precursor (e.g., 1.0 mmol) in a suitable solvent such as chloroform (CHCl₃, ~15 mL) in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, sonication or gentle heating may be applied to facilitate the reaction.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-20 hours.

-

Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel. A common eluent system is a mixture of heptane and toluene.

-

Characterization: Collect the fractions containing the pure product, evaporate the solvent, and characterize the final brominated compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

Bromothiophene-containing thiazoles represent a highly versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic domains. Their ability to act as selective kinase inhibitors, potent antimicrobials, and specific anti-inflammatory agents underscores their value as "privileged scaffolds" in medicinal chemistry.

The future of this research lies in:

-

Lead Optimization: Expanding structure-activity relationship (SAR) studies by synthesizing diverse libraries to improve potency and selectivity while minimizing off-target effects.

-

In-Vivo Studies: Progressing the most promising lead compounds from in-vitro assays to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Employing advanced biochemical and molecular biology techniques to further clarify the specific molecular targets and pathways modulated by these compounds.

The foundational knowledge, protocols, and data presented in this guide provide a robust starting point for researchers aiming to harness the therapeutic potential of bromothiophene-thiazole derivatives to address pressing challenges in oncology, infectious diseases, and inflammatory disorders.

References

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). PubMed Central. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Diverse biological activities of Thiazoles: A Retrospect. (2011). IT Medical Team. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). PubMed. [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Lead compounds among thiazoles and thiophenes with anticancer activity. (n.d.). ResearchGate. [Link]

-

Synthesis of thiophene and thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI. [Link]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (n.d.). PubMed. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (n.d.). ScienceDirect. [Link]

-

antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons. (n.d.). ResearchGate. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Institutes of Health. [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). LinkedIn. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ScienceDirect. [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Royal Society of Chemistry. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). National Institutes of Health. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). Royal Society of Chemistry. [Link]

Sources

- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in the design of novel therapeutic agents.[1][2][3] Its prevalence in both natural products and synthetic compounds with a wide array of biological activities underscores its status as a "privileged structure."[4] This guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The inherent chemical tractability of the 2-aminothiazole ring allows for facile and diverse substitutions at its 2-amino, 4-, and 5-positions, enabling the fine-tuning of physicochemical properties and target specificity. This adaptability has led to the development of 2-aminothiazole-containing compounds across a spectrum of diseases, from cancer and neurodegenerative disorders to infectious and inflammatory conditions.[2][5][6] Several clinically successful drugs, such as the kinase inhibitor dasatinib, feature this core structure, validating its therapeutic potential.[5][7]

This document will navigate the expansive landscape of 2-aminothiazole pharmacology, structured by major therapeutic areas. For each area, we will dissect the key molecular targets, elucidate the rationale for their modulation, and present relevant experimental data and protocols.

I. Oncology: Targeting the Engines of Malignant Proliferation

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.[8]

A. Protein Kinase Inhibition: A Cornerstone of 2-Aminothiazole Anticancer Activity

2-Aminothiazole derivatives have been successfully developed to target a range of kinases implicated in cancer progression.[5][8]

Mechanism and Rationale: CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[9][10] Inhibition of CK2 can induce apoptosis in cancer cells.[11] Notably, 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, binding to a pocket distinct from the ATP-binding site.[9][10][11] This allosteric inhibition offers the potential for greater selectivity compared to ATP-competitive inhibitors.[11]

Structure-Activity Relationship (SAR): Optimization of an initial hit led to the development of compounds with submicromolar potency. For instance, the lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) exhibited an IC50 of 0.6 µM against purified CK2α and induced apoptosis in renal cell carcinoma cells.[12]

Experimental Protocol: In Vitro CK2 Kinase Inhibition Assay

This protocol outlines a standard method to determine the inhibitory activity of 2-aminothiazole derivatives against CK2.

-

Reagents and Materials:

-

Recombinant human CK2α

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at Km concentration for CK2)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

Test compounds (2-aminothiazole derivatives) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no enzyme).

-

Add 10 µL of a solution containing the CK2 enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Causality Behind Experimental Choices: The use of a luminescent-based assay like Kinase-Glo® provides a high-throughput and sensitive method to measure kinase activity by quantifying the amount of ATP consumed. Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The choice of a specific peptide substrate ensures that the measured activity is specific to CK2.

The versatility of the 2-aminothiazole scaffold has enabled the targeting of a broad spectrum of kinases:

| Kinase Target | Therapeutic Rationale in Cancer | Example 2-Aminothiazole Drug/Derivative |

| Abl, Src, c-Kit | Inhibition of these kinases is effective in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia. | Dasatinib : A clinically approved multi-targeted inhibitor.[5] |

| PI3K (Phosphoinositide 3-kinase) | The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival. | Alpelisib : An approved α-specific PI3K inhibitor for breast cancer.[5][7] |

| CHK1 (Checkpoint Kinase 1) | CHK1 is a key regulator of the DNA damage response; its inhibition can sensitize cancer cells to chemotherapy. | Novel 2-aminothiazole derivatives have been designed as potent CHK1 inhibitors.[13] |

| Aurora A/B, VEGFR2 | These kinases are involved in mitosis and angiogenesis, respectively, both critical processes for tumor growth. | CYC116 : An Aurora A/B and VEGFR2 inhibitor that has entered clinical trials.[5] |

| Hec1/Nek2 | These proteins are involved in mitotic spindle assembly, and their inhibition can lead to mitotic catastrophe in cancer cells. | Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles have been developed as Hec1/Nek2 inhibitors.[1] |

Illustrative Signaling Pathway: Kinase Inhibition in Cancer

Caption: Simplified PI3K pathway and its inhibition by a 2-aminothiazole derivative.

II. Neurodegenerative Disorders: A Quest for Neuroprotection and Disease Modification

2-Aminothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (AD) and prion diseases, targeting various aspects of disease pathology.[14][15][16]

A. Targeting Tau Pathology in Alzheimer's Disease

Mechanism and Rationale: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological feature of AD.[15] Compounds that can inhibit tau aggregation or bind to tau protein may prevent neuronal degeneration.[15][17] 2-Aminothiazole derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations.[15] Hybrid molecules combining the 2-aminothiazole scaffold with flavonoids have been developed to bind to tau and inhibit its aggregation.[17]

B. Multi-Targeting Strategy in Alzheimer's Disease

A multi-target approach is often considered beneficial for complex diseases like AD.[14] Some 2-aminothiazole derivatives have been designed to simultaneously inhibit multiple targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, providing symptomatic relief in early AD.[14]

-

PARP-1 (Poly (ADP-ribose) polymerase-1): Overactivation of PARP-1 contributes to neuronal cell death. Its inhibition is a neuroprotective strategy.[14]

C. Anti-Prion Activity

Mechanism and Rationale: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP) into an infectious isoform (PrPSc).[16] 2-Aminothiazoles have been identified as potent inhibitors of PrPSc formation in infected neuronal cell lines.[16] While the exact mechanism is still under investigation, it is believed that these compounds may inhibit the conversion of normal PrP to its pathological form.[16] Structure-activity relationship studies have been conducted to improve the potency and brain penetration of these compounds.[18]

Experimental Workflow: High-Throughput Screening for Anti-Prion Compounds

Caption: A typical workflow for identifying and validating anti-prion 2-aminothiazole derivatives.

III. Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. 2-Aminothiazole derivatives have demonstrated a broad spectrum of activity against various pathogens.[1][2][19][20][21]

A. Antimycobacterial Activity

Compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold have shown promising in vitro activity against Mycobacterium tuberculosis.[19] Optimal activity was observed in derivatives with a substituted phenyl ring at the 2-amino position and an amide linker.[19]

B. Antiplasmodial Activity

The same series of 2-amino-4-(2-pyridyl)thiazole derivatives also exhibited activity against the chloroquine-sensitive strain of Plasmodium falciparum, the parasite responsible for malaria.[19] Hydrophobic, electron-withdrawing groups on the phenyl ring were found to enhance antiplasmodial activity.[19]

C. Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of 2-aminothiazole derivatives with general antibacterial and antifungal properties.[20][21] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Positive control (standard antibiotic) and negative control (no drug)

-

-

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Create a two-fold serial dilution of the test compound across the plate by transferring 100 µL from well to well, starting with the highest concentration.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Causality Behind Experimental Choices: The broth microdilution method is a quantitative technique that provides a precise MIC value, which is essential for comparing the potency of different compounds. The use of standardized media and inoculum ensures reproducibility and comparability of results across different studies.

IV. Inflammatory Disorders: Modulating the Inflammatory Cascade

Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major therapeutic strategy. 2-Aminothiazole derivatives have shown potential as anti-inflammatory agents.[2]

A. Cyclooxygenase (COX-1/COX-2) Inhibition

Mechanism and Rationale: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes. A new series of 2-aminothiazole derivatives has been designed and shown to inhibit both COX-1 and COX-2.[22]

B. Phosphodiesterase Type 5 (PDE5) Regulation

Interestingly, some 2-aminothiazole derivatives have been found to act as regulators of PDE5, an enzyme involved in various physiological processes, including smooth muscle relaxation.[22] While some derivatives inhibit PDE5, others have been shown to enhance its activity, opening up novel therapeutic possibilities.[22]

V. Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its properties through chemical modification have led to the identification of potent and selective inhibitors for a diverse array of biological targets. The clinical success of drugs like dasatinib and alpelisib provides strong validation for the continued exploration of this chemical space.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: For targets like kinases, achieving high selectivity remains a challenge to minimize off-target effects. The exploration of allosteric inhibition, as seen with CK2, represents a promising strategy.

-

Overcoming Drug Resistance: In oncology and infectious diseases, the development of derivatives that can overcome known resistance mechanisms is a critical need.

-

Enhancing Bioavailability and CNS Penetration: For neurodegenerative diseases, optimizing compounds for brain penetration is paramount.

-

Exploring New Targets: The inherent promiscuity of the 2-aminothiazole scaffold, while a challenge in fragment-based screening, also suggests that it may be able to interact with a wider range of targets than currently known.[23]

References

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

-

Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. National Institutes of Health. Available at: [Link]

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]

-

2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed. Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Available at: [Link]

-

Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed. Available at: [Link]

-

2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. ACS Publications. Available at: [Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PubMed Central. Available at: [Link]

-

Discovery of 2Aminothiazole Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

-

2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel 2-aminothiazole Derivatives. Neliti. Available at: [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]

-

2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Publications. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]